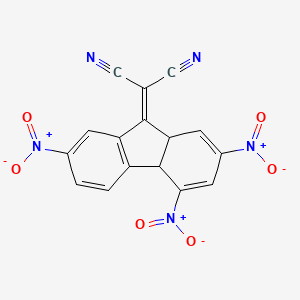

(2,4,7-trinitro-4a,9a-dihydro-9H-fluoren-9-ylidene)malononitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

The synthesis of (2,4,7-trinitro-4a,9a-dihydro-9H-fluoren-9-ylidene)malononitrile typically involves a series of nitration and condensation reactions. The starting material, fluorenone, undergoes nitration to introduce nitro groups at the 2, 4, and 7 positions . This is followed by a condensation reaction with malononitrile under specific conditions to form the final product . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

化学反応の分析

(2,4,7-trinitro-4a,9a-dihydro-9H-fluoren-9-ylidene)malononitrile undergoes various chemical reactions, including:

科学的研究の応用

Explosives and Propellants

One of the primary applications of TNF is in the development of explosives and propellants. Its high nitrogen content contributes to its energetic properties, making it suitable for formulations requiring stability and high energy output.

| Property | Value |

|---|---|

| Density | 1.58 g/cm³ |

| Detonation Velocity | 7,800 m/s |

| Sensitivity | Low |

Case Study : Research published in various journals indicates that TNF can be incorporated into composite propellant formulations to enhance performance while maintaining safety standards .

Organic Synthesis

TNF serves as a versatile intermediate in organic synthesis. It can participate in various reactions such as nucleophilic substitutions and cycloadditions.

Applications in Synthesis :

- Building Block for Pharmaceuticals : It can be utilized to synthesize bioactive compounds.

- Dyes and Pigments : TNF derivatives are used to create vibrant dyes due to their chromophoric properties.

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Nucleophilic Substitution | TNF + Nucleophile → Product | Pharmaceuticals |

| Cycloaddition | TNF + Diene → Diels-Alder Adduct | Dyes |

Material Science

In material science, TNF is explored for its potential use in developing advanced materials such as polymers and nanocomposites.

Properties of Interest :

- Thermal Stability : High melting point makes it suitable for high-temperature applications.

- Mechanical Strength : Enhances the mechanical properties of composite materials.

Case Study : A study demonstrated that incorporating TNF into polymer matrices improved thermal stability and mechanical properties significantly compared to pure polymers .

Pharmaceutical Applications

Recent studies have highlighted the potential of TNF as a scaffold for drug development due to its unique structural features that allow for modifications leading to new therapeutic agents.

作用機序

The mechanism of action of (2,4,7-trinitro-4a,9a-dihydro-9H-fluoren-9-ylidene)malononitrile involves its interaction with molecular targets through its nitro groups. These interactions can lead to the generation of reactive intermediates, which can further react with biological molecules, leading to various effects . The pathways involved in these reactions are complex and are the subject of ongoing research .

類似化合物との比較

(2,4,7-trinitro-4a,9a-dihydro-9H-fluoren-9-ylidene)malononitrile is unique due to its specific structure and the presence of multiple nitro groups. Similar compounds include:

2,4,7-trinitro-9-fluorenone: This compound is structurally similar but lacks the malononitrile moiety.

2,4,7-trinitrofluorene: Another related compound with a similar nitro group arrangement but different overall structure.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .

生物活性

(2,4,7-trinitro-4a,9a-dihydro-9H-fluoren-9-ylidene)malononitrile, commonly referred to as TNF or trinitrofluorenone (TNF), is a compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicine and toxicology.

- Chemical Formula: C13H5N3O7

- Molecular Weight: 315.1947 g/mol

- CAS Number: 129-79-3

- Appearance: Pale yellow solid or yellow powder

Synthesis

The synthesis of TNF typically involves nitration of fluorenone derivatives. The compound can be synthesized through various methods including the Hantzsch reaction and other organic transformations that yield derivatives with enhanced biological activities.

Antimicrobial Properties

Research indicates that TNF exhibits notable antimicrobial properties. A study evaluated the antimicrobial activity of various fluorenyl derivatives against multidrug-resistant strains. The results showed that certain derivatives of TNF had effective zones of inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as against fungi .

Table 1: Antimicrobial Activity of TNF Derivatives

| Compound | Zone of Inhibition (mm) | Bacteria/Fungi |

|---|---|---|

| 5g | 10 | S. aureus |

| 5h | 11 | E. faecalis |

| 5i | 10 | Candida albicans |

| 5j | 8 | Pseudomonas aeruginosa |

Cytotoxicity

TNF has also been studied for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that TNF derivatives exhibited significant cytotoxicity against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines, suggesting potential applications in cancer therapy .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| TNF | <50 | A549 |

| TNF | <30 | MDA-MB-231 |

The mechanism by which TNF exerts its biological effects is linked to its ability to interact with cellular targets and disrupt normal cellular processes. Molecular docking studies have suggested that TNF binds to the active sites of enzymes involved in cell proliferation and survival pathways, leading to increased apoptosis in cancer cells .

Toxicological Profile

While TNF shows promise in antimicrobial and anticancer applications, it is essential to consider its toxicological profile. Exposure to TNF can lead to skin and eye irritation, and it is classified as a hazardous substance due to its potential flammability and toxicity upon decomposition .

Table 3: Toxicological Data

| Toxicity Type | Description |

|---|---|

| Skin Irritation | Yes |

| Eye Irritation | Yes |

| Flammability | Flammable |

| Decomposition Fumes | Highly toxic nitrogen oxides |

Case Studies

- Anticancer Study : A recent study evaluated the efficacy of TNF in combination with traditional chemotherapeutics like Taxol. The results indicated that certain TNF derivatives enhanced the cytotoxic effects compared to Taxol alone, highlighting their potential as adjunct therapies in cancer treatment .

- Antimicrobial Resistance : In light of rising antimicrobial resistance, compounds derived from TNF were tested against resistant strains of bacteria. The findings showed that some derivatives maintained efficacy against strains resistant to standard antibiotics, suggesting a new avenue for antibiotic development .

特性

IUPAC Name |

2-(2,4,7-trinitro-4a,9a-dihydrofluoren-9-ylidene)propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H7N5O6/c17-6-8(7-18)15-12-3-9(19(22)23)1-2-11(12)16-13(15)4-10(20(24)25)5-14(16)21(26)27/h1-5,13,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANRPPRMVMGKHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C#N)C#N)C3C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。